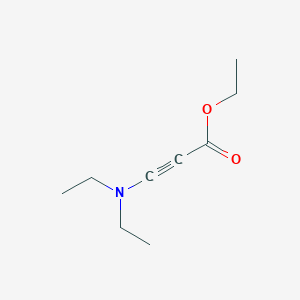![molecular formula C8H7N5S2 B14611283 [4,6-Bis(methylsulfanyl)-1,3,5-triazin-2-yl]propanedinitrile CAS No. 60717-21-7](/img/structure/B14611283.png)
[4,6-Bis(methylsulfanyl)-1,3,5-triazin-2-yl]propanedinitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[4,6-Bis(methylsulfanyl)-1,3,5-triazin-2-yl]propanedinitrile is a chemical compound known for its unique structure and properties. It belongs to the class of triazine derivatives, which are widely studied for their applications in various fields such as agriculture, pharmaceuticals, and materials science.
Vorbereitungsmethoden
The synthesis of [4,6-Bis(methylsulfanyl)-1,3,5-triazin-2-yl]propanedinitrile typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of 2-chloro-4,6-bis(methylsulfanyl)-1,3,5-triazine with malononitrile in the presence of a base such as sodium hydride. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Analyse Chemischer Reaktionen
[4,6-Bis(methylsulfanyl)-1,3,5-triazin-2-yl]propanedinitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of corresponding thiols.
Substitution: Nucleophilic substitution reactions can occur at the triazine ring, where nucleophiles like amines or thiols replace the methylsulfanyl groups.
Wissenschaftliche Forschungsanwendungen
[4,6-Bis(methylsulfanyl)-1,3,5-triazin-2-yl]propanedinitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Wirkmechanismus
The mechanism of action of [4,6-Bis(methylsulfanyl)-1,3,5-triazin-2-yl]propanedinitrile involves its interaction with specific molecular targets. The compound can interact with enzymes and proteins, leading to inhibition or activation of specific pathways. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial activity .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to [4,6-Bis(methylsulfanyl)-1,3,5-triazin-2-yl]propanedinitrile include:
2,6-Bis(methylsulfanyl)-[1,3,5]thiadiazine-4-thione: Known for its use as a silver ion-selective ionophore.
4,5-Bis(methylsulfanyl)-(1,3)dithiole-2-thione:
Compared to these compounds, this compound stands out due to its specific triazine ring structure and the presence of propanedinitrile, which imparts unique chemical and biological properties.
Eigenschaften
CAS-Nummer |
60717-21-7 |
|---|---|
Molekularformel |
C8H7N5S2 |
Molekulargewicht |
237.3 g/mol |
IUPAC-Name |
2-[4,6-bis(methylsulfanyl)-1,3,5-triazin-2-yl]propanedinitrile |
InChI |
InChI=1S/C8H7N5S2/c1-14-7-11-6(5(3-9)4-10)12-8(13-7)15-2/h5H,1-2H3 |
InChI-Schlüssel |
CBHAARYTUNVBBG-UHFFFAOYSA-N |
Kanonische SMILES |
CSC1=NC(=NC(=N1)C(C#N)C#N)SC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[2-(2-Methylphenyl)octyl]-1H-imidazole](/img/structure/B14611219.png)
![[(1-Bromoethyl)selanyl]benzene](/img/structure/B14611220.png)
![2,2'-[(4-{(E)-[4-(1H-1,2,4-Triazol-5-yl)phenyl]diazenyl}phenyl)azanediyl]di(ethan-1-ol)](/img/structure/B14611232.png)





![3-[(2-Oxo-1,2,3,4-tetrahydroquinolin-5-yl)oxy]propanoic acid](/img/structure/B14611278.png)



